Tizanidine is a centrally acting muscle relaxant with a variety of therapeutic applications, particularly in the management of spasticity. It is an imidazoline derivative that exerts its effects primarily through agonistic activity at alpha 2-adrenergic receptors. The efficacy and safety of tizanidine have been evaluated in numerous studies, highlighting its potential in treating conditions such as spinal cord injury, post-stroke spasticity, and neuropathic pain135.
The neuropharmacological action of tizanidine is attributed to its potent, central-acting myotonolytic effects, which are mainly observed in the spinal cord. Tizanidine's mechanism involves the inhibition of excitatory amino acid release from spinal interneurons and the suppression of facilitatory coeruleospinal pathways. This results in a reduction of spinal polysynaptic reflexes, which contributes to its muscle relaxant properties26. Additionally, tizanidine has been shown to increase presynaptic inhibition and decrease alpha motoneuron excitability, which further aids in the reduction of spasticity3. Its selective antinociceptive effects are observed in the dorsal horn of the spinal cord, where it depresses the excitation of neurons in response to noxious stimuli without affecting responses to innocuous stimuli4910.
In patients with spinal cord injury, tizanidine has been demonstrated to significantly reduce muscle tone as assessed by the Ashworth score. A multicenter study involving 124 patients showed that tizanidine, at an optimized dosage of up to 36 mg/d, effectively decreased spasticity without significant alterations in muscle strength or vital signs. The most common adverse events reported were somnolence, xerostomia, and fatigue1.
An investigation into the effects of tizanidine on post-stroke spastic hemiparesis revealed that the drug reduces spastically increased muscle tone. The study, which included 30 patients, suggested that tizanidine acts by enhancing presynaptic inhibition and reducing alpha motoneuron excitability, making it a suitable treatment option for spasticity characterized by decreased presynaptic inhibition and increased motoneuron excitability3.
Tizanidine has also been found to exert anti-nociceptive effects in models of neuropathic pain. In a study using a spared nerve injury model in rats, tizanidine was shown to attenuate mechanical and thermal hyperalgesia. The underlying mechanism involves the inhibition of the TLR4/NF-κB pathway, leading to a suppression of proinflammatory cytokine production. These findings suggest that tizanidine could be a promising therapeutic strategy for neuropathic pain5.
The selective antinociceptive effects of tizanidine have been observed in various animal models. For instance, in cats, tizanidine selectively depressed the excitation of dorsal horn neurons to noxious stimuli, which is indicative of its potential in pain management. The drug's effects are distinct from those of other muscle relaxants and are believed to be mediated by alpha 2-adrenoceptors478910.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9